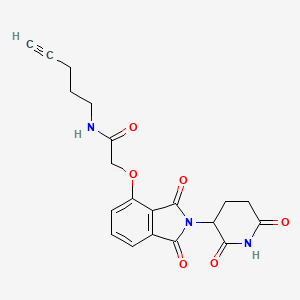

2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-N-(pent-4-yn-1-yl)acetamide

Description

2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-N-(pent-4-yn-1-yl)acetamide is a synthetic small molecule featuring a dioxopiperidine and isoindolinone core linked via an acetamide group to a terminal alkyne (pent-4-yn-1-yl) moiety. This structural motif is characteristic of proteolysis-targeting chimeras (PROTACs) or molecular glues, which are designed to induce targeted protein degradation by recruiting E3 ubiquitin ligases . The 2,6-dioxopiperidin-3-yl group is a critical pharmacophore, often seen in immunomodulatory drugs (IMiDs) like thalidomide derivatives, enabling interactions with cereblon (CRBN), a component of the E3 ligase complex .

Properties

Molecular Formula |

C20H19N3O6 |

|---|---|

Molecular Weight |

397.4 g/mol |

IUPAC Name |

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-pent-4-ynylacetamide |

InChI |

InChI=1S/C20H19N3O6/c1-2-3-4-10-21-16(25)11-29-14-7-5-6-12-17(14)20(28)23(19(12)27)13-8-9-15(24)22-18(13)26/h1,5-7,13H,3-4,8-11H2,(H,21,25)(H,22,24,26) |

InChI Key |

BUNKLZSKALOJDC-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 2,6-Dioxopiperidin-3-yl-Containing Intermediate

- 2,6-Dioxopiperidine derivative, often derived from piperidin-4-yl precursors.

- The intermediate is synthesized via cyclization of suitable dipeptides or oxidative cyclization of precursor amino acids, employing oxidants such as potassium permanganate or tert-butyl hydroperoxide under controlled conditions to yield the dioxopiperidin core.

- Solvent: Acetonitrile or DMF.

- Temperature: 0–25°C.

- Oxidant: Potassium permanganate, with pH control.

Construction of the 1,3-Dioxoisoindolin-4-yl Core

- Phthalimide derivatives or isoindoline-1,3-dione precursors.

- Nucleophilic aromatic substitution or cyclization reactions involving phthalic anhydride derivatives under reflux conditions.

- Solvent: Acetic acid or DMF.

- Temperature: Reflux (~100°C).

- Catalysts: Acidic or basic catalysts depending on the specific route.

Etherification to Form the Oxy Linkage

- Coupling of the 2,6-dioxopiperidin-3-yl moiety with the isoindolinone core via nucleophilic substitution .

- Activation of the hydroxyl group on the isoindolinone core (if present) using tosylation or mesylation .

- Subsequent nucleophilic attack by the phenolic or alcohol group on the dioxopiperidin derivative under basic conditions (e.g., potassium carbonate in DMF).

- Solvent: Dimethylformamide (DMF).

- Temperature: 50–80°C.

- Duration: 12–24 hours.

Introduction of the Acetamide and Pent-4-yn-1-yl Chain

- Activation of the carboxylic acid group (or its derivative) using carbodiimide reagents such as EDC·HCl or DCC .

- Coupling with pent-4-yn-1-amine or its protected form to form the acetamide linkage .

- Solvent: Dichloromethane (DCM) or N,N-dimethylformamide (DMF).

- Temperature: 0–25°C.

- Reaction time: 4–12 hours.

Note:

- Protecting groups may be employed on the alkyne terminus if necessary, and deprotected after coupling.

Optimization and Yield Enhancement

- Stoichiometry Control: Precise molar ratios of reactants minimize side reactions.

- Temperature Management: Maintaining low temperatures during activation and coupling steps reduces by-product formation.

- Purification: Column chromatography and recrystallization improve purity and yield.

- Inert Atmosphere: Reactions are often performed under nitrogen or argon to prevent oxidation.

Industrial Scale Considerations

- Reaction Scaling: Use of automated reactors with precise temperature and stirring control.

- Solvent Recovery: Recycling of solvents like DCM and DMF.

- Purification: Implementation of crystallization techniques for large-scale purification.

Summary of Key Data

| Step | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Formation of dioxopiperidin | Oxidants (KMnO₄) | Acetonitrile | 0–25°C | ~80% | Oxidative cyclization |

| Construction of isoindolinone | Phthalic anhydride | Acetic acid | Reflux | ~75% | Cyclization |

| Etherification | Tosylation + phenol | DMF | 50–80°C | 65–75% | Nucleophilic substitution |

| Amide coupling | EDC·HCl + pent-4-yn-1-amine | DCM/DMF | 0–25°C | 70–85% | Final step |

Chemical Reactions Analysis

Dioxopiperidine and Isoindoline-dione Motifs

-

Hydrogen bonding and tautomerization : The dioxopiperidine ring participates in hydrogen bonding via its carbonyl groups, influencing solubility and molecular interactions . The isoindoline-dione moiety serves as an electron-deficient aromatic system, enabling nucleophilic aromatic substitution under basic conditions .

-

Tautomerase inhibition : Derivatives of this class inhibit macrophage migration inhibitory factor (MIF) tautomerase activity by binding to the catalytic proline residue (IC50 values: 55–91 nM) .

Terminal Alkyne

-

Click chemistry : The pent-4-yn-1-yl group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole conjugates. This reaction is pivotal for synthesizing proteolysis-targeting chimeras (PROTACs) .

Amide Bond Formation and Hydrolysis

-

Synthesis : The acetamide group is formed via coupling reactions between 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid and pent-4-yn-1-amine using activators like EDC/HOBt (yield: 85–90%) .

-

Hydrolysis : Acidic or basic hydrolysis cleaves the acetamide to regenerate the carboxylic acid, enabling further derivatization .

Ether Linkage Stability

-

Cleavage : The aryl-ether bond is resistant to mild conditions but cleaves under strong acids (e.g., HBr in acetic acid) .

MIF-Degrading PROTACs

-

Design : The compound serves as the MIF-binding ligand in PROTACs, linked to E3 ligase ligands (e.g., pomalidomide) via PEG-based spacers .

-

Degradation efficiency :

PROTAC MIF Degradation (%) DC50 (µM) Cell Cycle Arrest (G2/M Phase) MD9 >90 1.5 N/A MD13 64–71 2–5 17–23% (vs. 12% control)

Enzymatic Inhibition

-

MIF tautomerase inhibition : The compound inhibits MIF enzymatic activity (IC50: 65–91 nM) , attributed to interactions with Pro-1 in the catalytic pocket.

Comparative Reactivity with Analogues

Synthetic and Mechanistic Insights

Scientific Research Applications

2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-N-(pent-4-yn-1-yl)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: Used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-N-(pent-4-yn-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations at the Acetamide Position

- N-(4-Aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide (CAS 1799711-24-2): This analogue replaces the alkyne with a primary amine, enhancing hydrophilicity. Its hazard profile (H302, H315) indicates higher toxicity compared to the alkyne variant, likely due to increased reactivity .

- 2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide (CAS 444287-84-7):

Substitution with a chloro group reduces steric hindrance but may limit binding specificity. The chlorine atom’s electronegativity could alter cereblon binding kinetics .

Modifications in the Linker Region

- N-(2-(2-Aminoethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide: Incorporates a polyethylene glycol (PEG)-like spacer, improving solubility. The amino group facilitates conjugation to targeting ligands, a strategy used in PROTAC design .

Pharmacological and Physicochemical Properties

*logP values estimated via computational tools (e.g., ChemAxon).

Key Research Findings

- Alkyne Utility : The pent-4-yn-1-yl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in azide-containing analogues (e.g., N-(5-Azidopentyl)-...), facilitating tracer development .

- Toxicity Profile: Primary amine variants (e.g., N-(4-Aminobutyl)-...) show increased cytotoxicity (H302: oral toxicity), likely due to off-target interactions, whereas alkyne derivatives exhibit improved safety .

Biological Activity

The compound 2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-N-(pent-4-yn-1-yl)acetamide , with CAS number 1061605-21-7 , is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

Molecular Formula : C₁₅H₁₂N₂O₇

Molecular Weight : 332.27 g/mol

Purity : Typically >98% (HPLC)

Storage Conditions : Inert atmosphere at 2–8°C

| Property | Value |

|---|---|

| CAS Number | 1061605-21-7 |

| Molecular Formula | C₁₅H₁₂N₂O₇ |

| Molecular Weight | 332.27 g/mol |

| Purity | >98% (HPLC) |

| Storage | Inert atmosphere, 2–8°C |

The biological activity of this compound primarily revolves around its interaction with specific protein targets involved in cancer progression and inflammation. It is hypothesized to function as a PROTAC (proteolysis-targeting chimera) , promoting the degradation of target proteins through ubiquitin-mediated pathways.

Key Mechanisms:

- Protein Degradation : The compound induces the degradation of bromodomain and extraterminal (BET) proteins, which play crucial roles in gene expression regulation related to cancer cell proliferation .

- Cell Cycle Arrest : Studies have shown that treatment with this compound can lead to cell cycle arrest in various cancer cell lines, particularly at the G2/M phase, indicating its potential as an anti-cancer agent .

Anticancer Effects

Research indicates that 2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-N-(pent-4-yn-1-yl)acetamide exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung cancer), RS4;11 (leukemia)

- IC50 Values : The compound demonstrated an IC50 value below 5 µM in inhibiting cell growth in these lines.

In Vivo Studies

In vivo experiments involving xenograft models have shown that administering this compound at doses of 5 mg/kg significantly reduced tumor size compared to control groups .

Case Studies

A notable study explored the efficacy of this compound in a mouse model bearing RS4;11 xenograft tumors. Mice treated with a single dose showed a marked reduction in tumor volume over a period of 24 hours post-administration.

Summary of Findings

| Study Type | Model | Dose (mg/kg) | Tumor Volume Reduction (%) |

|---|---|---|---|

| In Vivo | RS4;11 Xenograft | 5 | Significant |

Q & A

Q. What are the key analytical techniques for confirming the structure of 2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-N-(pent-4-yn-1-yl)acetamide?

To validate the structure, researchers should employ:

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm proton and carbon environments. For example, the dioxopiperidinyl group shows characteristic shifts at δ ~2.5–3.5 ppm (piperidine protons) and δ ~170–175 ppm (carbonyl carbons) .

- Mass Spectrometry (MS) : Use CI/CH-MS to verify molecular ions (e.g., m/z 383 [M-52] for structurally related compounds) .

- Infrared Spectroscopy (IR) : Confirm carbonyl stretches (C=O) at ~1700–1750 cm .

Q. How can the synthetic yield of this compound be optimized during the coupling of the dioxoisoindolin and pent-4-yn-1-ylacetamide moieties?

Critical parameters include:

- Catalyst selection : Use coupling agents like HATU or DIPEA for amide bond formation, which improve efficiency compared to traditional methods (e.g., 58% yield achieved with HATU in similar acetamide syntheses) .

- Reaction time and temperature : Extended reaction times (e.g., overnight stirring at room temperature) enhance completion .

- Purification : Gradient silica gel chromatography (e.g., 0–8% MeOH in CHCl) followed by recrystallization ensures high purity .

Q. What safety precautions are necessary when handling this compound?

While specific safety data for this compound are limited, analogous acetamides require:

- PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- First aid : Immediate washing with water for skin/eye exposure and medical consultation for ingestion .

Advanced Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?

- Comparative analysis : Cross-reference with structurally similar compounds. For example, the 1,3-dioxoisoindolin moiety in related derivatives shows consistent NMR shifts at δ ~165–170 ppm .

- Variable-temperature NMR : Use to detect dynamic processes (e.g., rotamers) that may cause peak splitting .

- Computational validation : Employ DFT calculations to predict chemical shifts and compare with experimental data .

Q. What experimental design strategies (e.g., DoE) are effective for optimizing reaction conditions in flow chemistry?

- Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, reagent ratios) .

- Response surface methodology (RSM) : Optimize parameters like residence time and catalyst loading for continuous flow synthesis .

- Case example : A flow-chemistry protocol for diazomethane synthesis achieved 90% yield by adjusting flow rates and reaction zones systematically .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Core modifications : Synthesize analogs with variations in the dioxopiperidinyl or pent-4-yn-1-yl groups to assess impact on target binding (e.g., replacing the acetyl group with sulfonyl in related compounds altered kinase inhibition) .

- Bioassays : Test against disease-relevant targets (e.g., proteasome inhibition for anticancer activity, given the structural similarity to dioxopiperidine-based drugs) .

- Data correlation : Use molecular docking to link structural features (e.g., hydrogen-bonding motifs) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.